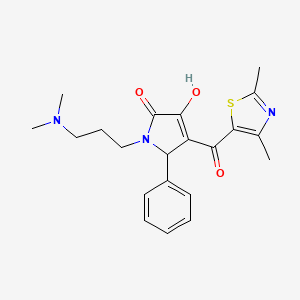

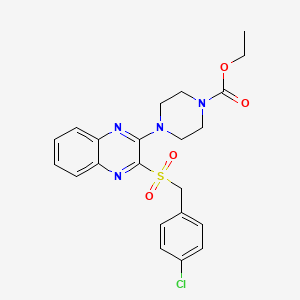

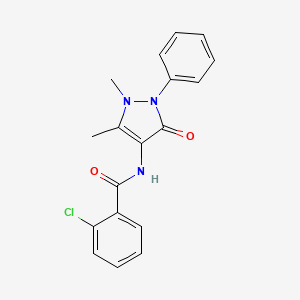

1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine, also known as EIMDP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

科学的研究の応用

Spin-Crossover Complexes

Research on imidazole derivatives has led to the synthesis of one-dimensional spin-crossover Iron(II) complexes, exemplified by 2-methylimidazol-4-yl-methylideneamino-2-ethylpyridine (HL(Me)). These complexes exhibit a steep one-step spin crossover (SCO) between high-spin and low-spin states, showing potential for applications in molecular switches and sensors due to their magnetic property changes with temperature. This behavior is influenced by anion size, with a detailed study providing insights into the design of SCO materials for advanced technologies (Nishi et al., 2010).

Corrosion Inhibition

Imidazole derivatives have been studied for their role as corrosion inhibitors. A notable work investigated 1-(2-ethylamino)-2-methylimidazoline and its effectiveness in protecting carbon steel against corrosion in acid media. The study utilized potentiodynamic polarization curves and electrochemical impedance spectroscopy, finding that imidazole derivatives are good corrosion inhibitors, offering a protective layer to metal surfaces in corrosive environments. This research opens avenues for developing more efficient and environmentally friendly corrosion inhibitors (Cruz et al., 2004).

Antimicrobial Activity

Imidazole frameworks have been explored for antimicrobial applications as well. A study synthesized 3-{[2,6-bis(4-substituted phenyl)-1- methylpiperidin-4-ylidene] amino}-2-thioxo-imidazolidin-4-one derivatives and evaluated their antimicrobial activity against a range of bacterial and fungal organisms. This research suggests that imidazole derivatives could serve as a basis for new antimicrobial agents, contributing to the ongoing battle against drug-resistant pathogens (Nasser et al., 2010).

Catalysis

In the field of catalysis, imidazole derivatives such as imidazol-2-ylidenes have been identified as efficient catalysts for transesterification and acylation reactions. These compounds demonstrate the ability to mediate chemical reactions at low catalyst loadings and room temperature, showcasing their potential in green chemistry and sustainable processes. The versatility and efficiency of N-heterocyclic carbenes in catalysis highlight the importance of imidazole derivatives in developing more efficient and environmentally benign catalytic processes (Grasa et al., 2003).

Mercury Ion Partitioning

Imidazole-based ionic liquids have been developed for the partitioning of mercury ions from aqueous solutions, presenting a novel approach to environmental cleanup and metal recovery. A study introduced a bis-imidazolium ionic liquid with an ethylene-glycol spacer, demonstrating enhanced mercury ion partitioning from water. This advancement in ionic liquid chemistry opens new paths for the selective removal of toxic metals from waste streams, contributing to environmental sustainability and the recovery of valuable resources (Holbrey et al., 2003).

作用機序

Target of Action

Compounds with similar structures, such as 1-methyl-1h-imidazol-2-yl, have been found to interact with glycylpeptide n-tetradecanoyltransferase 1 in humans and yeast .

Mode of Action

It is likely that the compound interacts with its targets through the imidazole ring, a common feature in many biologically active molecules .

Biochemical Pathways

Imidazole derivatives are known to play key roles in various biochemical processes, including the synthesis of purines, histidine, and several other biomolecules .

Pharmacokinetics

Similar compounds are generally well absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

Based on the known effects of similar compounds, it may influence cellular processes such as signal transduction, enzyme activity, and gene expression .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the stability of imidazole derivatives can be affected by exposure to light, heat, and certain chemicals .

特性

IUPAC Name |

1-[(1-ethylimidazol-2-yl)methyl]-2-methylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3/c1-3-14-9-7-13-12(14)10-15-8-5-4-6-11(15)2/h7,9,11H,3-6,8,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFIIVWPXFDBKKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1CN2CCCCC2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

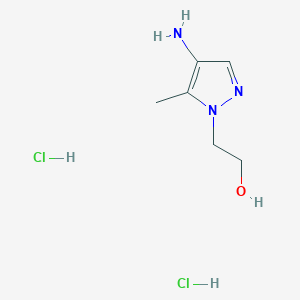

![3-[(Dimethylamino)methyl]-1,2-thiazol-5-amine;dihydrochloride](/img/structure/B2471400.png)